6-Azido-1-oxaspiro[3.3]heptane
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Overview
Description
6-Azido-1-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an azido group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1-oxaspiro[3.3]heptane typically involves multiple steps starting from commercially available precursors. One common approach begins with 3-oxocyclobutane-1-carboxylic acid, which undergoes a series of reactions to form the spirocyclic core. The azido group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for 6-Azido-1-oxaspiro[3This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Azido-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Major Products
Substitution: Various substituted spirocyclic compounds.
Reduction: 6-Amino-1-oxaspiro[3.3]heptane.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
6-Azido-1-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of materials with unique properties
Mechanism of Action
The mechanism of action of 6-Azido-1-oxaspiro[3.3]heptane is largely dependent on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. This reactivity makes it a valuable tool in bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2,6-diazaspiro[3.3]heptane: A potential bioisostere for piperazine, used in drug design.
2-Oxa-6-azaspiro[3.3]heptane: Used as a building block in pharmaceuticals.
1-Azaspiro[3.3]heptane: Known for its use as a bioisostere of piperidine.
Uniqueness
6-Azido-1-oxaspiro[3.3]heptane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring click chemistry and the formation of stable triazole rings .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-azido-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9N3O/c7-9-8-5-3-6(4-5)1-2-10-6/h5H,1-4H2 |
InChI Key |
YSUCTNINRICQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)N=[N+]=[N-] |
Origin of Product |
United States |
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